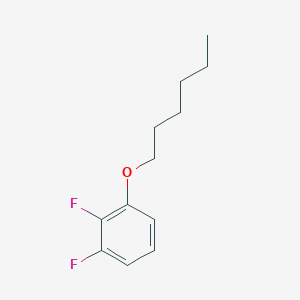

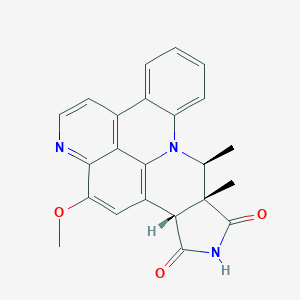

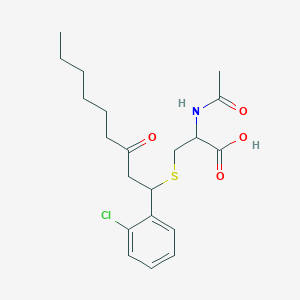

![molecular formula C9H5ClO2 B038910 苯并[b]呋喃-3-甲酰氯 CAS No. 111964-21-7](/img/structure/B38910.png)

苯并[b]呋喃-3-甲酰氯

描述

Synthesis Analysis

The synthesis of benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, often involves palladium-catalyzed coupling reactions. For instance, 2,3-disubstituted benzo[b]furans can be synthesized using a palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization (Yue, Yao, & Larock, 2005). Another method involves FeCl3-mediated ring closure of alpha-aryl ketones, demonstrating the versatility of metal-mediated reactions in forming the benzo[b]furan core (Liang et al., 2009).

Molecular Structure Analysis

The molecular structure of benzo[b]furan derivatives is critical for their chemical behavior. Structural studies using X-ray crystallography and computational methods provide insights into the arrangement of atoms within these molecules and the implications for their reactivity and properties (Drzewiecka et al., 2012).

Chemical Reactions and Properties

Benzo[b]furans undergo various chemical reactions, highlighting their reactivity and utility in organic synthesis. For example, the electrophilic aromatic reactivities of benzo[b]furan derivatives have been studied through the pyrolysis of 1-arylethyl esters, revealing insights into the reactivity of different positions on the benzo[b]furan ring (Amin & Taylor, 1978). Additionally, novel Pd(II)-mediated cascade carboxylative annulation methods have been developed to construct benzo[b]furan-3-carboxylic acids, demonstrating the compound's potential as a versatile intermediate (Liao et al., 2005).

科学研究应用

具有苯并[b]呋喃骨架的天然产物的合成: Luetjens 和 Scammells (1998) 开发了一种新颖的合成策略,用于制备具有苯并[b]呋喃骨架的天然产物,如 XH-14 和艾兰多醇。这项研究证明了该化合物在合成复杂天然产物中的用途 (Luetjens & Scammells, 1998).

抗癌和抗血管生成活性: Romagnoli 等人 (2015) 发现靶向微管蛋白上秋水仙碱位点的 3-芳基氨基苯并呋喃衍生物表现出有希望的抗癌和抗血管生成活性,其中特定的化合物显示出显著的疗效。这突出了苯并[b]呋喃-3-甲酰氯在开发癌症治疗中的潜力 (Romagnoli et al., 2015).

光化学合成方法: Protti、Fagnoni 和 Albini (2012) 描述了一种一步、无金属光化学反应,用于从 2-氯苯酚衍生物和末端炔烃环保合成 2-取代苯并[b]呋喃。该方法为传统的合成方法提供了一种具有成本效益的替代方案 (Protti, Fagnoni, & Albini, 2012).

钯介导的合成: Hu 和 Yang (2001) 开发了一种钯介导的分子内羰基化环化方法来合成苯并[b]呋喃[3,4-d]呋喃-1-酮。这种方法有效地生成功能化化合物,显示了苯并[b]呋喃-3-甲酰氯在有机合成中的多功能性 (Hu & Yang, 2001).

萘呋喃和苯二呋喃的简便合成: Park 和 Jeong (2005) 证明了一种碱催化环化方法,用于从邻-烷氧基苯甲酰芳烃合成区域异构的萘呋喃和苯二呋喃。这项研究为使用苯并[b]呋喃衍生物开发新的合成方法提供了有价值的见解 (Park & Jeong, 2005).

安全和危害

Benzo[b]furan-3-carbonyl chloride is classified as a skin corrosive/irritant and can cause serious eye damage . It reacts violently with water, and contact with water liberates toxic gas . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

未来方向

Research on benzo[b]furan derivatives, including benzo[b]furan-3-carbonyl chloride, continues to be a focal point for extensive global research . Their diverse physiological and pharmacological properties make them particularly intriguing for applications in medicinal chemistry, material sciences, drug discovery, and the agrochemical and pharmaceutical industries .

属性

IUPAC Name |

1-benzofuran-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHWSRVMUQSCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515518 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzofuran-3-carbonyl chloride | |

CAS RN |

111964-21-7 | |

| Record name | 1-Benzofuran-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

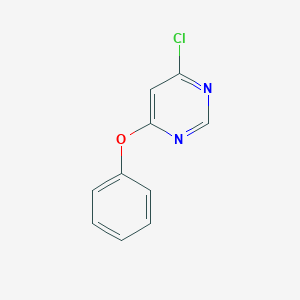

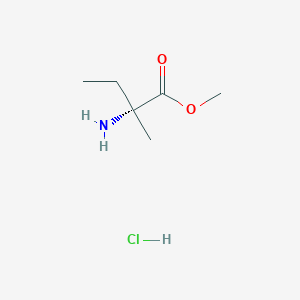

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)